molecular formula C19H20BrN3O2S B1226188 N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide

N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No. B1226188
M. Wt: 434.4 g/mol
InChI Key: RCLIFWCYMQCFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide and its derivatives have been extensively studied in the field of medicinal chemistry. For instance, a study conducted by Küçükgüzel et al. (2013) involved the synthesis and characterization of various derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives were evaluated for their biological activities, including their potential in treating various diseases and their minimal gastric toxicity (Küçükgüzel et al., 2013).

Anticancer Applications

The compound's derivatives have shown promise in anticancer research. For example, Gul et al. (2016) synthesized types of benzenesulfonamides and investigated their cytotoxic effects, with some compounds exhibiting promising results as potential anticancer agents. Their inhibition of human carbonic anhydrase (CA) was notable (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

A study by Pişkin et al. (2020) highlighted the use of derivatives in photodynamic therapy, a type of cancer treatment. The synthesized compounds displayed properties that are essential for Type II photosensitizers, suggesting their potential application in treating cancer (Pişkin et al., 2020).

Anti-Inflammatory and Analgesic Properties

Research by Bekhit et al. (2008) explored derivatives for their anti-inflammatory and antimicrobial properties. The compounds exhibited significant anti-inflammatory activity and demonstrated safer gastrointestinal profiles compared to some standard drugs (Bekhit et al., 2008).

properties

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H20BrN3O2S/c1-19(2,3)14-11-9-13(10-12-14)17-16(20)18(22-21-17)23-26(24,25)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,21,22,23)

InChI Key

RCLIFWCYMQCFAV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NN2)NS(=O)(=O)C3=CC=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NN2)NS(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide
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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide
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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide
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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide
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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide
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N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide

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